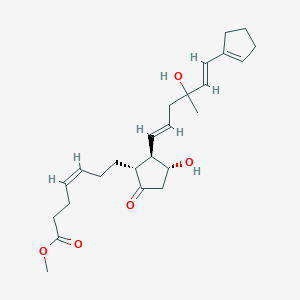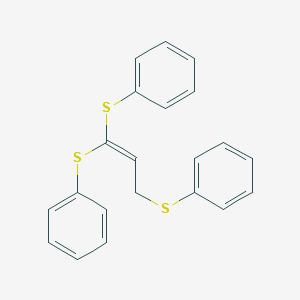
1,1,3-Tris(phenylthio)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Tris(phenylthio)-1-propene is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is commonly referred to as TPTP and is a member of the organosulfur compound family. TPTP is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
TPTP is known to interact with proteins through covalent bonding with cysteine residues. This interaction can lead to the modification of protein function and can be used to study protein structure and function. TPTP has also been shown to have antioxidant properties that can protect cells from oxidative stress.
Effets Biochimiques Et Physiologiques
TPTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. TPTP has also been shown to have anti-inflammatory properties and to protect cells from oxidative stress. Additionally, TPTP has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TPTP is its versatility in the laboratory. It can be used as a ligand for metal complexes, as a building block for organic synthesis, and as a probe for studying protein-ligand interactions. However, one of the limitations of TPTP is its potential toxicity. It is important to handle TPTP with care and to use appropriate safety measures when working with this compound.
Orientations Futures
The potential applications of TPTP in scientific research are vast. Some possible future directions include the development of new drugs for the treatment of cancer and other diseases, the study of protein-ligand interactions, and the development of new materials for use in electronics and other fields. Additionally, further research is needed to fully understand the biochemical and physiological effects of TPTP and to determine its potential toxicity.
Méthodes De Synthèse
The synthesis of TPTP involves the reaction between propargyl chloride and thiophenol in the presence of a base. The reaction is carried out under an inert atmosphere and the product is purified using column chromatography. This method has proven to be efficient and yields high-quality TPTP.
Applications De Recherche Scientifique
TPTP has been widely used in scientific research due to its unique chemical properties. It has been used as a ligand for metal complexes, as a building block for organic synthesis, and as a probe for studying protein-ligand interactions. TPTP has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
102070-37-1 |
|---|---|
Nom du produit |
1,1,3-Tris(phenylthio)-1-propene |
Formule moléculaire |
C21H18S3 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C21H18S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-16H,17H2 |
Clé InChI |
XBMCYJDHTDKVJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



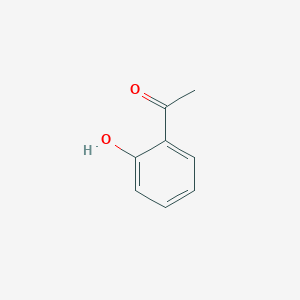
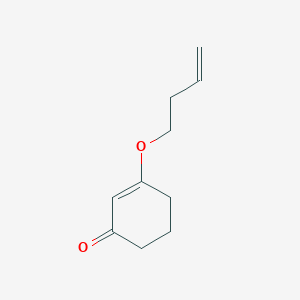
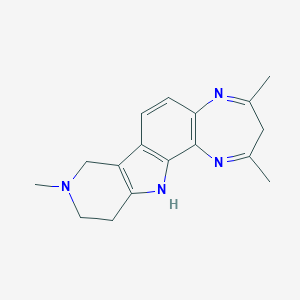
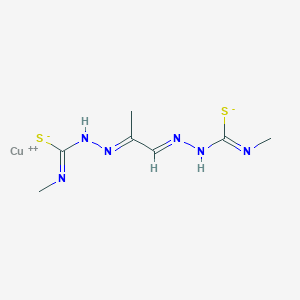
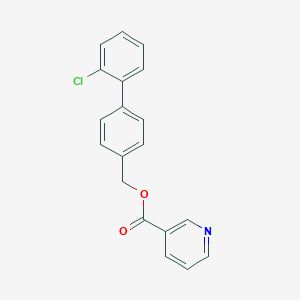
![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
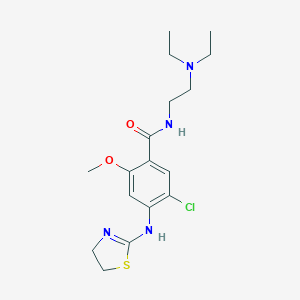
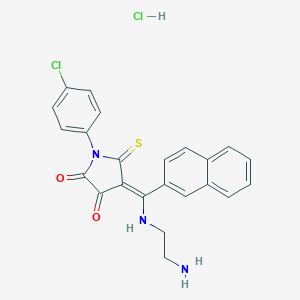

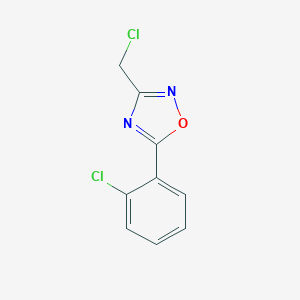
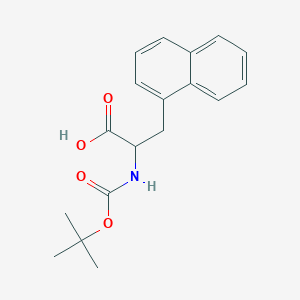
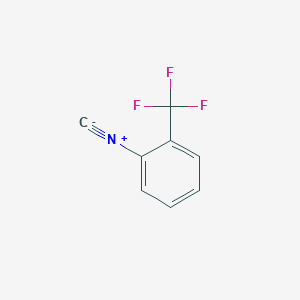
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
